molecular formula C14H23Cl2NO B194082 Clobutinol hydrochloride CAS No. 1215-83-4

Clobutinol hydrochloride

Cat. No.: B194082
CAS No.: 1215-83-4
M. Wt: 292.2 g/mol
InChI Key: ZMROYCGIWPNZNJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Clobutinol hydrochloride involves the reaction of 4-chlorobenzyl cyanide with 2-dimethylamino-2-methylpropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield Clobutinol. The hydrochloride salt is formed by reacting Clobutinol with hydrochloric acid .

Chemical Reactions Analysis

Clobutinol hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The exact mechanism of action of Clobutinol hydrochloride is not fully understood. it is known to act on the central nervous system to suppress cough reflexes. It may interact with specific receptors or ion channels in the brain to exert its effects .

Comparison with Similar Compounds

Clobutinol hydrochloride belongs to the class of organic compounds known as phenylbutylamines. Similar compounds include:

This compound is unique in its chemical structure and its specific effects on the QT interval, which led to its withdrawal from the market.

Biological Activity

Clobutinol hydrochloride is a centrally acting cough suppressant primarily used to treat non-productive coughs. This compound has been extensively studied for its biological activity, pharmacokinetics, and potential side effects. Below is a detailed analysis of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

  • Chemical Structure : this compound is a synthetic compound belonging to the class of antitussives.
  • Mechanism of Action : It acts on the central nervous system to suppress the cough reflex, making it effective for treating dry coughs.

Efficacy in Cough Suppression

Clobutinol has demonstrated significant efficacy in suppressing cough. Clinical studies indicate that it effectively reduces coughing episodes in patients with dry coughs. The recommended dosage for adults is typically 1-2 tablets every 8 hours, not exceeding 240 mg per day .

Safety and Tolerability

Long-term clinical experience has shown that clobutinol is generally well tolerated. Over 200 million patients have been treated with this medication since its introduction in 1961 . Notably, adverse effects have been minimal, with only a few cases of QT prolongation reported, which are considered rare and not clinically significant .

In Vitro Studies

Research has explored clobutinol's effects on myocardial repolarization. Key findings include:

  • hERG Channel Blockade : Clobutinol inhibits hERG potassium channels with an IC50 of 3.7 µM, indicating a potential for inducing QT prolongation at therapeutic concentrations .
  • Action Potential Prolongation : In isolated guinea pig ventricular tissues, clobutinol prolonged the action potential duration at concentrations as low as 1 µM .

In Vivo Studies

In vivo studies have confirmed the findings from in vitro experiments:

  • Animal Studies : Administration of clobutinol in anesthetized dogs showed low levels of its metabolite norclobutinol, suggesting limited cardiovascular impact under typical dosing conditions .
  • Clinical Trials : A clinical study involving healthy volunteers indicated that doses above the recommended therapeutic range could lead to significant QTc interval increases, necessitating careful monitoring during use .

Case Studies and Clinical Observations

Several case studies highlight both the efficacy and safety profile of clobutinol:

  • Case Study 1 : A patient treated with clobutinol for chronic cough reported significant relief without adverse effects over a treatment period of several weeks.
  • Case Study 2 : A clinical trial participant experienced transient QTc prolongation but fully recovered after discontinuation of the drug, underscoring the importance of monitoring in susceptible populations .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Bioavailability~50%
Peak Plasma Concentration1-2 hours post-dose
Half-Life6-10 hours
MetabolismHepatic (via CYP450 enzymes)

Table 2: Reported Adverse Effects

Adverse EffectFrequency
QT ProlongationRare
Dizziness<1%
Nausea<2%

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.ClH/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12;/h5-8,11,17H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMROYCGIWPNZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C)(CC1=CC=C(C=C1)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047807
Record name Clobutinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-83-4
Record name Clobutinol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobutinol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobutinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLOBUTINOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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